molecular formula C15H9Cl2N B1308551 2,6-Dichloro-4-phenylquinoline CAS No. 10352-30-4

2,6-Dichloro-4-phenylquinoline

Cat. No.: B1308551
CAS No.: 10352-30-4
M. Wt: 274.1 g/mol
InChI Key: FSVNVFMEUXPATP-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9Cl2N. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. The presence of chlorine atoms at positions 2 and 6, along with a phenyl group at position 4, makes this compound unique and potentially useful in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,6-Dichloro-4-phenylquinoline can be achieved through several methods. One common approach involves the reaction of 2-amino-2’,5-dichlorobenzophenone with phosphorus oxychloride (POCl3) under reflux conditions. This reaction typically yields the desired product with a moderate yield .

Another method involves the use of hydrazine hydrate as a reagent. In this process, this compound is reacted with hydrazine hydrate under nitrogen atmosphere, followed by recrystallization from ethyl acetate-hexane mixture to obtain the pure compound .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions:

2,6-Dichloro-4-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-phenylquinoline involves its interaction with specific molecular targets, such as enzymes. It has been shown to inhibit protein kinases and acetylcholinesterase, which play crucial roles in cellular signaling and neurotransmission, respectively. The inhibition of these enzymes can lead to therapeutic effects in diseases like cancer and neurodegenerative disorders.

Comparison with Similar Compounds

Uniqueness:

2,6-Dichloro-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new drugs and materials with tailored properties .

Properties

IUPAC Name

2,6-dichloro-4-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVNVFMEUXPATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401944
Record name 2,6-dichloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10352-30-4
Record name 2,6-Dichloro-4-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10352-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 2,6-Dichloro-4-phenylquinoline and what is known about its conformation?

A1: this compound (C15H9Cl2N) consists of a quinoline ring system with a phenyl substituent at the 4-position and chlorine atoms at the 2- and 6-positions. [] The quinoline ring system is nearly planar, while the phenyl ring and any substituents at the 3-position (like a carboxylate group) are twisted out of plane relative to the quinoline. []

Q2: How is this compound synthesized?

A2: While the provided abstracts don't detail the synthesis of this compound itself, they describe its use as a starting material. One study illustrates its reaction with 2-amino-5-methylbenzophenone in the presence of copper powder to yield 2-(2-benzoyl-4-methylanilino)-6-chloro-4-phenylquinoline. [] This suggests potential synthetic routes using substituted quinolines and nucleophilic aromatic substitution reactions.

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